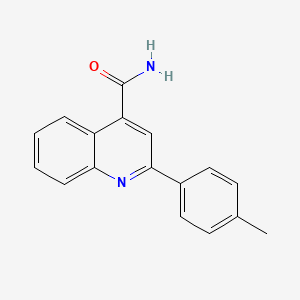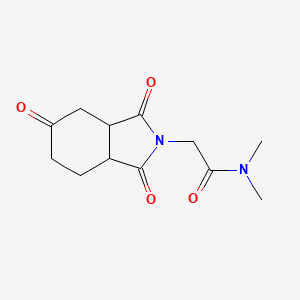![molecular formula C22H13N3O6 B11108582 4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-nitrophenyl benzoate](/img/structure/B11108582.png)
4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-nitrophenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NITROPHENYL BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalimide group, a nitrophenyl group, and a benzoate ester, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NITROPHENYL BENZOATE typically involves multiple steps, starting with the preparation of the phthalimide derivative. This can be achieved by reacting phthalic anhydride with ammonia or primary amines under controlled conditions. The resulting phthalimide is then subjected to further reactions to introduce the nitrophenyl and benzoate ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NITROPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-AMINOPHENYL BENZOATE.
Scientific Research Applications
4-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NITROPHENYL BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NITROPHENYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form stable complexes with proteins, while the nitrophenyl group can participate in redox reactions. These interactions can modulate biological pathways and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine
Uniqueness
4-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NITROPHENYL BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H13N3O6 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
[4-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]-2-nitrophenyl] benzoate |
InChI |
InChI=1S/C22H13N3O6/c26-20-16-8-4-5-9-17(16)21(27)24(20)23-13-14-10-11-19(18(12-14)25(29)30)31-22(28)15-6-2-1-3-7-15/h1-13H/b23-13+ |
InChI Key |
CGGPMNDREOQOBE-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/N3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NN3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]-](/img/structure/B11108501.png)

![4-methyl-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11108516.png)
![2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B11108528.png)
![4-{(E)-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]diazenyl}phenol](/img/structure/B11108539.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B11108542.png)
![1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol](/img/structure/B11108555.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11108566.png)
![N-(2-{[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11108567.png)
![N-({N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11108580.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108587.png)
![3-Amino-4-furan-2-yl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid p-tolylamide](/img/structure/B11108590.png)
